4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is a specialized organoboron compound notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluoro group and an isopropoxymethyl group. The presence of these substituents enhances its reactivity and selectivity in various chemical reactions.
This compound can be classified under organoboron compounds, which are characterized by the presence of boron atoms bonded to carbon-containing groups. Organoboron compounds like 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid are crucial in synthetic organic chemistry due to their ability to form carbon-carbon bonds, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid typically involves several key steps:
A typical synthetic route might involve the reaction of 4-fluoro-3-(isopropoxymethyl)phenyl halide with a lithium reagent to form a lithiated intermediate, which is then reacted with a boron source to yield the desired boronic acid.
The molecular structure of 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid can be represented as follows:
The presence of the fluorine atom contributes to the electronic properties of the molecule, enhancing its reactivity in nucleophilic substitution reactions.
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid participates in several chemical reactions:
These reactions are significant for synthesizing complex organic molecules used in pharmaceuticals and materials science.
The mechanism of action for 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid primarily involves its role as a reagent in cross-coupling reactions:
The versatility of this compound allows it to participate in various synthetic pathways, contributing significantly to carbon-carbon bond formation.
These properties make it suitable for various applications in organic synthesis.
4-Fluoro-3-(isopropoxymethyl)phenylboronic acid is widely used in:
Substituted phenylboronic acids represent a critical class of organoboron compounds characterized by their unique Lewis acidity and reversible covalent diol-binding capacity. These properties underpin their utility across diverse domains:
The compound 4-Fluoro-3-(isopropoxymethyl)phenylboronic acid (CAS not specified; SMILES: CC(OC1=CC(B(O)O)=CC=C1F)C
) integrates distinct structural motifs that modulate its reactivity:
Table 1: Key Identifiers of 4-Fluoro-3-(isopropoxymethyl)phenylboronic Acid
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₁₄BFO₃ |
IUPAC Name | [4-Fluoro-3-(propan-2-yloxymethyl)phenyl]boronic acid |
SMILES | CC(OC1=CC(B(O)O)=CC=C1F)C |
Commercial Source | AldrichCPR (limited availability) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1